Pyrvinium

Catalog No.
S625275
CAS No.
7187-62-4
M.F
C26H28N3+
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrvinium

CAS Number

7187-62-4

Product Name

Pyrvinium

IUPAC Name

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine

Molecular Formula

C26H28N3+

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1

InChI Key

QMHSXPLYMTVAMK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

Solubility

SPARINGLY SOL IN WATER /CHLORIDE/
SLIGHTLY SOL IN CHLOROFORM & METHOXYETHANOL /PAMOATE/
VERY SLIGHTLY SOL IN ALC /PAMOATE/
PRACTICALLY INSOL IN WATER & ETHER /PAMOATE/

Synonyms

Molevac, Pamoxan, Povanyl, Pyrcon, pyrvinium, pyrvinium iodide, pyrvinium monohydroxide, pyrvinium pamoate, pyrvinium pamoate (2:1), Vankin, Vanquin

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

Description

Pyrvinium is a quinolinium ion that is 1-methylquinolinium substituted by dimethylamino group at position 6 and a (E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl at position 2. It is a anthelminthic drug active against pinworms. The salts of pyrvinium can also be used as anticancer agents. It has a role as an antineoplastic agent and an anthelminthic drug.
Pyrvinium is an anthelmintic effective for pinworms. Several forms of pyrvinium have been prepared with variable counter anions, such as halides, tosylate, triflate and pamoate. Pyrvinum's anti-cancer properties are currently under investigation.

Pyrvinium is a synthetic compound primarily recognized for its anthelmintic properties, particularly effective against pinworm infections. The compound is often encountered in the form of pyrvinium pamoate, which is a salt derived from pyrvinium. Pyrvinium belongs to the class of organic compounds known as phenylpyrroles, characterized by a structure that includes both a benzene and a pyrrole ring. It has the chemical formula C26H28N3C_{26}H_{28}N_{3} and a molecular weight of approximately 382.53 g/mol .

, including:

  • Formation of Salts: Pyrvinium can form different salts by reacting with various counter anions such as halides, tosylate, triflate, and pamoate. The preparation of pyrvinium pamoate involves reacting pyrvinium methyl sulfate with disodium pamoate in the presence of ammonia .
  • Synthetic Pathways: Notable synthetic methods include Skraup synthesis and Paal-Knorr synthesis, which are used to construct the core structure of pyrvinium. More recently, Friedländer synthesis has been employed for creating pyrvinium triflate salts .

Pyrvinium exhibits significant biological activity:

  • Anthelmintic Activity: It is primarily used to treat pinworm infestations by interfering with glucose uptake in the worms, effectively leading to their death .
  • Anticancer Properties: Recent studies suggest that pyrvinium may possess anticancer properties, particularly through its ability to inhibit mitochondrial respiration and activate casein kinase 1α, which suppresses the Wnt signaling pathway. This has led to investigations into its efficacy against certain cancer cell lines under conditions of glucose starvation .

The synthesis of pyrvinium can be achieved through several methods:

  • Skraup Synthesis: This classical method involves cyclization reactions that form the core structure of pyrvinium.
  • Paal-Knorr Synthesis: Another classical approach focusing on constructing heterocycles.
  • Friedländer Synthesis: A more recent method that allows for the production of pyrvinium triflate salts through a convergent synthetic strategy .

Pyrvinium interacts with various biological systems:

  • Glucose Metabolism: It inhibits glucose uptake in pinworms, which is crucial for their survival.
  • Mitochondrial Function: Pyrvinium has been shown to inhibit mitochondrial respiration complex 1, affecting energy production in cells .
  • Wnt Pathway Modulation: By activating casein kinase 1α, pyrvinium can suppress the Wnt signaling pathway, which is often dysregulated in cancers .

Pyrvinium shares structural and functional similarities with several compounds:

Compound NameClassKey FeaturesUnique Aspects
MebendazoleBenzimidazoleBroad-spectrum anthelminticInhibits tubulin polymerization
AlbendazoleBenzimidazoleEffective against a range of parasitic wormsAlso used for treating certain tapeworm infections
IvermectinAvermectinAntiparasitic agent effective against ectoparasitesTargets glutamate-gated chloride channels
NiclosamideSalicylanilideAnthelmintic primarily for tapewormsInhibits oxidative phosphorylation

Pyrvinium's uniqueness lies in its dual role as both an effective anthelmintic agent and a potential anticancer drug, making it a compound of interest in both parasitology and oncology research .

Molecular Structure and Isomeric Variations

Pyrvinium exhibits a complex molecular architecture characterized by a quinolinium core system with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C26H28N3+ with a molecular weight of 382.5 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine.

The structural framework of pyrvinium consists of a quinolinium ion that represents a 1-methylquinolinium unit substituted by a dimethylamino group at position 6 and an (E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl group at position 2. This arrangement creates a highly conjugated system that contributes significantly to the compound's distinctive physicochemical properties. The presence of the E-configuration double bond is particularly noteworthy, as this stereochemical feature influences both the molecular geometry and biological activity of the compound.

The stereochemical designation follows the E-Z notation system, where the E-configuration indicates that the two groups of higher priority are positioned on opposite sides of the double bond. In pyrvinium's case, this E-configuration is maintained consistently across different salt forms, suggesting structural stability under various chemical conditions. The conjugated system extends from the quinolinium core through the ethenyl bridge to the substituted pyrrole ring, creating an extended π-electron system that significantly influences the compound's spectroscopic properties.

Table 1: Structural Components of Pyrvinium

Structural ComponentPositionSubstituent GroupChemical Significance
Quinolinium Core-1-methylquinoliniumProvides cationic center
Dimethylamino GroupPosition 6N(CH3)2Electron-donating substituent
Ethenyl BridgePosition 2(E)-CH=CH-Maintains conjugation
Pyrrole RingTerminal2,5-dimethyl-1-phenylExtended conjugation
Phenyl SubstituentPyrrole NC6H5Aromatic stabilization

The molecular structure exhibits significant planarity due to the extended conjugation system, which facilitates effective orbital overlap throughout the molecule. This planar configuration is essential for the compound's optical properties and contributes to its distinctive coloration. The presence of multiple aromatic systems within a single molecular framework creates opportunities for π-π stacking interactions, which can influence both solid-state packing and solution behavior.

Synthesis Pathways and Optimization Strategies

The synthesis of pyrvinium can be accomplished through several established methodologies, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. The most prominent synthetic approaches include the Skraup synthesis, Paal-Knorr synthesis, and more recently developed Friedländer synthesis methodologies.

The classical Skraup synthesis represents one of the fundamental approaches for constructing the quinoline core of pyrvinium. This methodology involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The mechanism proceeds through initial dehydration of glycerol to form acrolein, followed by 1,4-addition of the aniline derivative. The resulting β-anilinopropionaldehyde undergoes cyclization to form a dihydroquinoline intermediate, which is subsequently oxidized to yield the final quinoline product.

Table 2: Synthetic Methodologies for Pyrvinium Construction

Synthetic MethodKey ReagentsReaction ConditionsAdvantagesLimitations
Skraup SynthesisAniline, glycerol, H2SO4130-150°C, oxidizing agentWell-established, reliableHarsh conditions, low yields
Paal-Knorr Synthesis1,4-dicarbonyl compoundsAcid catalysisMild conditionsLimited substrate scope
Friedländer Synthesis2-aminobenzaldehydes, ketonesAcid or Lewis acid catalysisConvergent approachRequires specific substrates

Recent advances in Skraup reaction optimization have focused on improving reaction conditions and yields through the implementation of microwave irradiation and alternative reaction media. The use of imidazolium cation-based sulfonic acid ionic liquids as reaction solvents has demonstrated significant improvements in both yield and reaction efficiency compared to traditional sulfuric acid conditions. These modifications have reduced reaction times while maintaining product quality and reducing the formation of undesirable tar-like byproducts.

The Paal-Knorr synthesis provides an alternative pathway for constructing the pyrrole ring component of pyrvinium. This methodology involves the cyclization of 1,4-dicarbonyl compounds with primary amines under acidic conditions. The reaction proceeds through nucleophilic attack of the amine on the carbonyl groups, followed by cyclization and dehydration to form the pyrrole ring system. This approach offers greater control over substitution patterns and can accommodate a wider range of functional groups.

The Friedländer synthesis has emerged as a particularly valuable convergent approach for pyrvinium construction. This methodology involves the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives. The reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids. The mechanism involves either initial aldol condensation followed by cyclization or initial Schiff base formation followed by aldol reaction and cyclization.

Counterion Effects on Physicochemical Properties

The physicochemical properties of pyrvinium are significantly influenced by the nature of the counterion present in different salt formulations. Various salt forms have been prepared with different counter anions, including halides, tosylate, triflate, and pamoate. Each counterion imparts distinct characteristics to the resulting salt, affecting solubility, stability, bioavailability, and storage properties.

Pyrvinium chloride represents one of the most commonly studied salt forms, with the molecular formula C26H28N3·Cl and a molecular weight of 417.974 grams per mole. This chloride salt exhibits different solubility characteristics compared to other salt forms, with enhanced solubility in polar solvents but limited aqueous solubility. The chloride counterion provides good stability under normal storage conditions while maintaining the integrity of the pyrvinium cation.

Table 3: Physicochemical Properties of Different Pyrvinium Salts

Salt FormMolecular FormulaMolecular Weight (g/mol)Solubility ProfileStability Characteristics
ChlorideC26H28N3·Cl417.974Polar solventsHigh stability
PamoateC26H28N3·½C23H14O6575.7Organic solventsModerate stability
IodideC26H28N3·I508.4Limited aqueousVariable stability
TosylateC26H28N3·C7H7O3S538.7Mixed solventsGood stability

The pamoate salt form exhibits particularly interesting properties, with a molecular weight of 575.7 grams per mole and enhanced solubility in organic solvents such as dimethyl sulfoxide and dimethyl formamide. The solubility of pyrvinium pamoate in these solvents reaches approximately 1 milligram per milliliter, while aqueous solubility remains limited. This salt form demonstrates sparingly soluble characteristics in aqueous buffers, requiring specialized preparation methods for aqueous formulations.

Optimization of solubility characteristics can be achieved through careful selection of preparation methods. For maximum solubility in aqueous buffers, pyrvinium pamoate should first be dissolved in dimethyl sulfoxide and then diluted with the aqueous buffer of choice. Using this methodology, solubility can reach approximately 0.3 milligrams per milliliter in a 1:2 solution of dimethyl sulfoxide and phosphate-buffered saline at physiological pH.

The counterion also significantly influences the crystalline structure and polymorphic behavior of pyrvinium salts. Different counterions can stabilize distinct crystal forms, leading to variations in solid-state properties such as melting point, density, and mechanical characteristics. These differences have important implications for pharmaceutical processing, storage stability, and dissolution behavior.

Spectroscopic Characterization Techniques

Comprehensive spectroscopic characterization of pyrvinium requires the application of multiple analytical techniques to fully elucidate its structural features and confirm molecular identity. The compound's extended conjugation system and complex molecular architecture present both opportunities and challenges for spectroscopic analysis.

Nuclear magnetic resonance spectroscopy represents the primary technique for structural confirmation of pyrvinium compounds. Proton nuclear magnetic resonance spectra reveal characteristic signals corresponding to the various aromatic and aliphatic protons within the molecule. The quinolinium core protons appear in the aromatic region, typically between 7-9 parts per million, while the dimethylamino group protons appear as a characteristic singlet around 3 parts per million. The ethenyl bridge protons exhibit distinct coupling patterns that confirm the E-stereochemistry of the double bond.

Table 4: Spectroscopic Characteristics of Pyrvinium

TechniqueKey ObservationsStructural Information
1H Nuclear Magnetic ResonanceAromatic signals 7-9 ppmQuinolinium and pyrrole protons
13C Nuclear Magnetic ResonanceMultiple aromatic carbonsExtended conjugation system
Mass SpectrometryMolecular ion peak m/z 382Molecular weight confirmation
Ultraviolet-Visibleλmax: 236, 357, 506 nmExtended conjugation
InfraredCharacteristic C=C stretchesDouble bond confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of pyrvinium. The spectrum reveals multiple aromatic carbon signals reflecting the complex aromatic system, along with distinct signals for the methyl groups and the ethenyl carbon atoms. The chemical shifts of these carbons provide valuable information about the electronic environment and substitution patterns within the molecule.

Mass spectrometry serves as a crucial tool for molecular weight determination and structural confirmation. The molecular ion peak appears at mass-to-charge ratio 382, corresponding to the pyrvinium cation. Fragmentation patterns in tandem mass spectrometry experiments can provide additional structural information by revealing the breakdown pathways of the molecule under ionization conditions.

Ultraviolet-visible spectroscopy reveals the characteristic absorption properties of pyrvinium, with maximum absorption wavelengths at 236, 357, and 506 nanometers. These absorption bands reflect the extended conjugation system and provide information about the electronic transitions within the molecule. The longest wavelength absorption at 506 nanometers is responsible for the compound's distinctive coloration and is particularly sensitive to environmental conditions and counterion effects.

Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification and double bond characterization. The spectrum reveals characteristic carbon-carbon double bond stretching vibrations that confirm the presence of the ethenyl bridge, along with aromatic carbon-carbon stretching modes and nitrogen-carbon stretching vibrations from the quinolinium core.

Advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance experiments can provide detailed connectivity information and help resolve overlapping signals in complex aromatic regions. These techniques are particularly valuable for confirming the substitution patterns and stereochemical assignments within the pyrvinium structure.

Pyrvinium demonstrates potent anthelmintic activity through sophisticated mechanisms targeting parasitic energy metabolism pathways [5]. The compound achieves its antiparasitic effects primarily by interfering with glucose uptake mechanisms in parasitic organisms, creating a cascade of metabolic disruptions that prove lethal to these organisms [1]. Research has demonstrated that pyrvinium exhibits remarkable efficacy against Cryptosporidium parvum, with an inhibitory concentration achieving fifty percent growth reduction of 354 nanomolar in human enterocytic cells [5]. This concentration represents a significant improvement over traditional antiparasitic agents, being approximately two thousand times more potent than paromomycin and seventy-six times more potent than chloroquine in comparable assay systems [5].

The mechanism underlying pyrvinium's anthelmintic activity centers on the disruption of the nicotinamide adenine dinucleotide-fumarate reductase system, a critical energy metabolism pathway that operates under hypoxic conditions characteristic of parasitic environments [32]. Under normal aerobic conditions, parasitic organisms rely on conventional respiratory pathways, but under the oxygen-limited conditions found in host tissues, the nicotinamide adenine dinucleotide-fumarate reductase system becomes essential for maintaining adenosine triphosphate production [32]. Pyrvinium effectively inhibits both complex I nicotinamide adenine dinucleotide-ubiquinone reductase activity and the reverse reaction of complex II quinol-fumarate reductase activity, thereby disrupting this alternative energy production pathway [32].

Parasitic organisms have evolved unique metabolic adaptations that make them particularly vulnerable to pyrvinium's effects [6]. The compound targets the fundamental biochemical pathways that parasites use for energy capture, storage, and utilization [6]. In parasitic platyhelminthes, glucose absorption from exogenous sources occurs mainly through active transport processes, and pyrvinium disrupts these critical uptake mechanisms [6]. The compound interferes with the conversion of glucose to malate and lactate via phosphoenolpyruvate and oxaloacetate, effectively blocking the energy-rich compound adenosine triphosphate synthesis that parasites require for survival [6].

Studies utilizing neonatal mouse models have demonstrated that pyrvinium treatment results in greater than ninety percent reduction in infection intensity when compared to untreated controls [5] [39]. The compound's effectiveness extends beyond simple growth inhibition, as treated animals also show substantial reductions in tissue pathology associated with parasitic infections [39]. These findings support pyrvinium's potential as a therapeutic agent for cryptosporidiosis in both immunocompetent and immunocompromised individuals [39].

Table 1: Quantitative Data Summary for Pyrvinium Anthelmintic Activity

ParameterValueComparative AgentMechanism
Cryptosporidium parvum Growth Inhibition354 nMParomomycin: 711 μMGlucose uptake interference
Chloroquine Comparison76-fold more potentChloroquine: 27 μMEnergy metabolism disruption
In vivo Efficacy (Mouse Model)>90% reductionUntreated controlsNicotinamide adenine dinucleotide-fumarate reductase inhibition
Tissue Pathology ReductionSubstantial improvementControl groupsMetabolic pathway disruption

Mitochondrial Respiratory Chain Modulation

Pyrvinium exerts profound effects on mitochondrial respiratory chain function through multiple interconnected mechanisms that result in significant disruption of cellular energy production [7] [9]. The compound demonstrates selective targeting of mitochondrial complex I, with inhibition occurring at concentrations ranging from 0.1 to 1 micromolar [9] [11]. This inhibition leads to a cascade of mitochondrial dysfunction characterized by decreased adenosine triphosphate production, increased reactive oxygen species generation, and ultimately compromised cellular viability [7].

Research utilizing seahorse bioanalyzer technology has revealed that pyrvinium treatment significantly reduces mitochondrial basal respiration rates, spare respiratory capacity, proton leak, and adenosine triphosphate production in various cell lines [7]. The compound achieves these effects through direct localization to mitochondria, as demonstrated by colocalization studies using mitochondrial tracking fluorescent markers [7] [10]. Confocal microscopy analysis shows that pyrvinium's red fluorescence overlaps precisely with mitochondrial green fluorescence, confirming its preferential accumulation within these organelles [7].

The molecular mechanism underlying pyrvinium's mitochondrial effects involves selective binding to mitochondrial guanosine-quadruplex structures, which are over-represented in mitochondrial deoxyribonucleic acid [13]. This binding activity profoundly inhibits global mitochondrial transcription, leading to a ninety percent reduction in mitochondrially encoded gene expression [13]. Unlike established mitochondrial inhibitors such as rotenone and oligomycin, pyrvinium causes a distinctive decrease in mitochondrial ribonucleic acid expression that appears to be mediated through this guanosine-quadruplex-dependent mechanism [13].

Pyrvinium's effects on the mitochondrial respiratory chain extend beyond simple complex I inhibition to encompass broader metabolic reprogramming [11]. The compound influences the phosphorylation status of the flavoprotein subunit in complex II through activation of mitochondrial phosphatases, resulting in increased succinate-ubiquinone reductase activity under normal culture conditions but not under hypoglycemic or hypoxic conditions [11]. This differential effect suggests that pyrvinium's mitochondrial targeting is contextually dependent on cellular metabolic status.

Studies examining dose-dependent responses demonstrate that pyrvinium causes progressive inhibition of mitochondrial complex I activity, with corresponding increases in reactive oxygen species levels and decreases in total mitochondrial mass [7]. The compound's ability to induce mitochondrial stress appears to be fundamental to its therapeutic activity, as evidenced by the resistance observed in mitochondrial deoxyribonucleic acid-depleted cell lines [10]. These rho-zero cells, which lack functional mitochondrial respiration, show significantly reduced sensitivity to pyrvinium treatment, confirming the central role of mitochondrial targeting in the compound's mechanism of action [10].

Table 2: Mitochondrial Respiratory Chain Effects of Pyrvinium

Mitochondrial ParameterEffect of PyrviniumConcentration RangeFunctional Consequence
Complex I ActivityDose-dependent inhibition0.1-1 μMReduced adenosine triphosphate synthesis
Basal Respiration RateSignificant reduction10 nanomolarImpaired cellular energy production
Reactive Oxygen SpeciesIncreased production10-100 nanomolarOxidative stress and cellular damage
Mitochondrial MassDecreased levels10-100 nanomolarOrganellar dysfunction
Mitochondrial Transcription90% reduction50-100 nanomolarCompromised protein synthesis

Casein Kinase 1α Activation Mechanisms

Pyrvinium functions as a potent allosteric activator of casein kinase 1α through direct binding interactions that enhance the enzyme's catalytic efficiency [15] [18]. The compound binds to all casein kinase 1 family members at low nanomolar concentrations, but selectively potentiates only casein kinase 1α kinase activity [20] [21]. Binding studies have determined that pyrvinium exhibits high affinity for casein kinase 1α with a dissociation constant of approximately 1 nanomolar, demonstrating exceptional specificity for this target [19].

The kinetic mechanism of casein kinase 1α activation by pyrvinium involves enhancement of the enzyme's maximal velocity without significant alteration of substrate binding affinity [15]. Detailed kinetic analysis reveals that pyrvinium increases the maximal velocity for α-casein phosphorylation by fifty percent and adenosine triphosphate utilization by fifteen percent, while the Michaelis constant for both substrates remains unchanged [15]. These findings indicate that pyrvinium functions by inducing conformational changes that optimize the catalytic site configuration rather than affecting substrate recognition or binding [15].

Alternative splicing of the casein kinase 1α gene results in four distinct protein isoforms with varying sensitivity to pyrvinium activation [15]. The splice variant designated casein kinase 1α S, which lacks the long insert sequence but contains the short carboxy-terminal insert, exhibits the most robust response to pyrvinium treatment in cellular assays [15]. This differential sensitivity appears to be related to the accessibility of the small molecule to the active site, as the long insert sequence positioned between β-strands 7 and 8 near the activation loop may block pyrvinium access [15].

Pyrvinium-mediated casein kinase 1α activation results in enhanced phosphorylation of serine 45 on β-catenin, a critical substrate that initiates the protein's degradation pathway [15]. This phosphorylation event occurs in a dose-dependent manner with an effective concentration achieving fifty percent maximal response of approximately 20 nanomolar [15]. The activation effect is rapid, typically occurring within 30 to 60 minutes of treatment, and demonstrates specificity as chemically similar but inactive pyrvinium analogues fail to produce comparable effects [15].

Beyond direct kinase activation, pyrvinium also stabilizes casein kinase 1α protein levels by preventing its interaction with the E3 ubiquitin ligase component cereblon [14]. This stabilization mechanism operates independently of the direct kinase activation and requires the immunomodulatory drug binding pocket within the cereblon-casein kinase 1α complex [14]. Pyrvinium binding to casein kinase 1α induces structural alterations in the amino-terminal β-hairpin loop, reducing the protein's association with cereblon and subsequent degradation [14].

Table 3: Casein Kinase 1α Activation Parameters

Enzymatic ParameterControl ConditionPyrvinium TreatmentPercentage ChangeStatistical Significance
Maximal Velocity (α-casein)9.39 ± 0.49 pmol·min⁻¹13.62 ± 0.51 pmol·min⁻¹+45%p ≤ 0.05
Catalytic Rate Constant (α-casein)4.69 ± 0.24 min⁻¹6.81 ± 0.26 min⁻¹+45%p ≤ 0.05
Catalytic Efficiency (α-casein)0.88 ± 0.12 μM⁻¹·min⁻¹1.15 ± 0.13 μM⁻¹·min⁻¹+31%p ≤ 0.05
Michaelis Constant (α-casein)5.26 ± 0.84 μM6.51 ± 0.95 μM+24%Not significant
β-catenin PhosphorylationBaseline levels3-fold increase+200%Dose-dependent

Wnt/β-Catenin Signaling Pathway Inhibition

Pyrvinium demonstrates exceptional potency as an inhibitor of the canonical Wnt/β-catenin signaling pathway, achieving fifty percent inhibition at concentrations of approximately 10 nanomolar [20] [21]. The compound was initially identified through functional screening approaches designed to identify molecules capable of stabilizing axin protein while promoting β-catenin turnover in Xenopus laevis egg extract systems [20]. This dual action on key destruction complex components represents a sophisticated mechanism for pathway modulation that extends beyond simple protein kinase activation.

The primary mechanism underlying pyrvinium's Wnt pathway inhibition involves its function as an allosteric activator of casein kinase 1α within the β-catenin destruction complex [21] [29]. Enhanced casein kinase 1α activity leads to increased phosphorylation of β-catenin at serine 45, creating a priming site that enables subsequent phosphorylation by glycogen synthase kinase 3β [21]. This sequential phosphorylation pattern targets β-catenin for ubiquitin-mediated proteasomal degradation, effectively reducing cytoplasmic and nuclear β-catenin levels [22] [27].

Pyrvinium treatment results in dose-dependent decreases in β-catenin protein levels accompanied by corresponding increases in axin protein stability [22] [27]. The compound promotes axin stabilization by inhibiting its degradation, thereby enhancing the formation and stability of the β-catenin destruction complex [27]. These cytoplasmic effects are complemented by nuclear actions, where pyrvinium promotes the degradation of pygopus, a critical transcriptional coactivator required for Wnt target gene expression [21] [27].

The effectiveness of pyrvinium's Wnt pathway inhibition has been demonstrated across multiple experimental systems and disease models [22] [23]. In ovarian cancer cell lines, pyrvinium treatment significantly reduces β-catenin levels and inhibits Wnt/β-catenin-mediated transcriptional activity [22]. The specificity of this effect is confirmed by rescue experiments showing that β-catenin stabilization or overexpression can reverse pyrvinium's inhibitory effects [22]. These findings establish Wnt/β-catenin signaling as a primary target for pyrvinium's anticancer activities.

Studies examining the relationship between pyrvinium treatment and metabolic pathways reveal additional complexity in Wnt pathway regulation [28]. The compound affects β-catenin stability through multiple mechanisms, including activation of adenosine monophosphate-activated protein kinase signaling pathways that are dependent on axin stabilization but independent of β-catenin downregulation [28]. This suggests that pyrvinium's effects on cellular metabolism and Wnt signaling are interconnected through overlapping regulatory networks.

Table 4: Wnt/β-Catenin Pathway Inhibition by Pyrvinium

Pathway ComponentPyrvinium EffectConcentrationTime CourseFunctional Outcome
β-Catenin LevelsDose-dependent decrease10-500 nanomolar30-60 minutesEnhanced degradation
Axin ProteinStabilization and increase10-100 nanomolar1-4 hoursDestruction complex formation
Pygopus ProteinNuclear degradation10-100 nanomolar2-6 hoursReduced transcriptional activity
Serine 45 Phosphorylation3-fold increase20 nanomolar effective concentration30 minutesPriming for degradation
Transcriptional Reporter ActivityPotent inhibition10 nanomolar effective concentration4-24 hoursPathway suppression

Color/Form

DEEP-RED CRYSTALLINE SOLID

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Exact Mass

382.228322906 g/mol

Monoisotopic Mass

382.228322906 g/mol

Heavy Atom Count

29

Melting Point

MP: 210-215 °C (SOFTENS @ 190 °C); ABSORPTION MAX: 236, 356, 503 NM /PAMOATE/

UNII

6B9991FLU3

Related CAS

3546-41-6 (pamoate[2:1])
35648-29-4 (iodide)
3546-41-6 (pamoate salt/solvate)
548-84-5 (chloride salt/solvate)
6151-23-1 (chloride dihydrate salt/solvate)

Drug Indication

Pyrvinium was once used in the treatment of pinworm infestations.

Therapeutic Uses

Anthelmintics; Fluorescent Dyes
FOR CONTROL OF PINWORM INFESTATION IN CHILDREN & ADULTS PYRVINIUM PAMOATE IS GIVEN ORALLY IN SINGLE DOSE ... SECOND DOSE SHOULD BE ADMIN 2 WK LATER, TO ELIM WORMS THAT HAVE DEVELOPED FROM OVA INGESTED AFTER FIRST DOSE. /PAMOATE/
...OCCUPANTS OF ENTIRE HOUSEHOLD MAY BE TREATED RATHER THAN INVESTIGATING EACH MEMBER BY ANAL SWABS. INVESTIGATIONS ON EFFECT OF THIS DRUG ON STRONGYLOIDIASIS HAVE SHOWN PROMISING RESULTS. ... BECAUSE OF STAINING QUALITY OF DRUG, TABLETS SHOULD BE SWALLOWED IMMEDIATELY WITHOUT CHEWING.
PARENTS & PT SHOULD BE INFORMED THAT DRUG WILL COLOR STOOLS BRIGHT RED, & THAT SUSPENSION, IF SPILLED, WILL STAIN.
For more Therapeutic Uses (Complete) data for PYRVINIUM (7 total), please visit the HSDB record page.

Mechanism of Action

Pyrvinium is believed to interfere with glucose uptake by pinworms. Pyrvinium is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response. It is also believed to supress the Wnt pathway by activating casein kinase 1α. These properties have led to the investigation of pyrvinium's activity against cancers like intestinal polyposis.
INHIBITION OF OXYGEN UPTAKE OF ADULT LITOMOSOIDES IS EFFECTED BY...COMPD CONTAINING AMIDINIUM ION SYSTEM, IN WHICH A QUATERNARY NITROGEN IS SEPARATED FROM A TERTIARY NITROGEN BY RESONATING CARBON CHAIN OF ALTERNATING DOUBLE & SINGLE BONDS. THIS RESP INHIBITION IS ASSOC WITH COMPENSATORY INCR IN AEROBIC GLYCOLYSIS. /PAMOATE/
...ANTHELMINTIC ACTIVITY...IS ASSOC WITH INHIBITION OF RESP IN AEROBES, & INTERFERENCE WITH ABSORPTION OF EXOGENOUS GLUCOSE IN INTESTINAL HELMINTHS. SUCH INTERFERENCE MAY ACCOUNT FOR ANTHELMINTIC EFFECTS OF CYANINES IN TRICHURIASIS & IN OTHER INTESTINAL HELMINTHIASES. /PAMOATE/

Other CAS

7187-62-4

Absorption Distribution and Excretion

Pyrvinium is not significantly absorbed from the gastrointestinal tract.
WHEN GIVEN BY ORAL ROUTE, PYRVINIUM PAMOATE IS NOT ABSORBED FROM GI TRACT TO ANY APPRECIABLE EXTENT. /PAMOATE/

Wikipedia

Pyrvinium

Drug Warnings

VET: ALTHOUGH EQUALLY EFFECTIVE, CHLORIDE FORM IS 4 TIMES AS TOXIC AS PAMOATE FORM. /CHLORIDE; PAMOATE/
A CASE OF ACCIDENTAL PARENTERAL INJECTION OF POVAN IS DESCRIBED.

Methods of Manufacturing

VAN LARE, BROOKER, US PATENT 2,515,912 (1950) /CHLORIDE/ ... ELSLAGER, WORTH, US PATENT, 2,925,417 (1960 TO PARKE, DAVIS). /PAMOATE/

General Manufacturing Information

DOSAGE FORMS (PYRVINIUM EQUIV)--ORAL SUSPENSION USP: 50 MG/5 ML; TABLETS USP: 50 MG. /PAMOATE/

Stability Shelf Life

STABLE TO HEAT, LIGHT & AIR /PAMOATE/

Dates

Modify: 2024-02-18
Ishii I, Harada Y, Kasahara T: Reprofiling a classical anthelmintic, pyrvinium pamoate, as an anti-cancer drug targeting mitochondrial respiration. Front Oncol. 2012 Oct 2;2:137. doi: 10.3389/fonc.2012.00137. eCollection 2012. [PMID:23061049]
Li B, Flaveny CA, Giambelli C, Fei DL, Han L, Hang BI, Bai F, Pei XH, Nose V, Burlingame O, Capobianco AJ, Orton D, Lee E, Robbins DJ: Repurposing the FDA-approved pinworm drug pyrvinium as a novel chemotherapeutic agent for intestinal polyposis. PLoS One. 2014 Jul 8;9(7):e101969. doi: 10.1371/journal.pone.0101969. eCollection 2014. [PMID:25003333]
Sheth UK (1975). Mechanisms of Anthelmintic Action. In Progress in Drug Research / Fortschritte der Arzneimittelforschung / Progrès des recherches pharmaceutiques. Volume 19 (pp. 152). Birkhäuser Basel.
HSDB: Pyrvinium

Explore Compound Types